![molecular formula C18H18BrN3O5 B5736720 N'-({[2-bromo-4-(propan-2-yl)phenoxy]acetyl}oxy)-4-nitrobenzenecarboximidamide](/img/structure/B5736720.png)
N'-({[2-bromo-4-(propan-2-yl)phenoxy]acetyl}oxy)-4-nitrobenzenecarboximidamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N’-({[2-bromo-4-(propan-2-yl)phenoxy]acetyl}oxy)-4-nitrobenzenecarboximidamide is a complex organic compound with potential applications in various fields of scientific research. This compound features a unique structure that includes a brominated phenoxy group, a nitrobenzenecarboximidamide moiety, and an acetyl linkage. Its distinct chemical properties make it a subject of interest for researchers in chemistry, biology, medicine, and industry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N’-({[2-bromo-4-(propan-2-yl)phenoxy]acetyl}oxy)-4-nitrobenzenecarboximidamide typically involves multiple steps, starting with the preparation of the brominated phenoxy intermediate This intermediate is then reacted with an acetylating agent to form the acetylated product
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, controlled temperatures, and reaction times to facilitate the desired transformations. The scalability of the synthesis process is crucial for industrial applications, and continuous flow reactors may be employed to achieve efficient production.
化学反応の分析
Types of Reactions
N’-({[2-bromo-4-(propan-2-yl)phenoxy]acetyl}oxy)-4-nitrobenzenecarboximidamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be further oxidized under specific conditions.
Reduction: The nitro group can be reduced to an amine group using reducing agents.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or hydrogen gas (H₂) with a palladium catalyst (Pd/C) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted phenoxy derivatives.
科学的研究の応用
N’-({[2-bromo-4-(propan-2-yl)phenoxy]acetyl}oxy)-4-nitrobenzenecarboximidamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential as a therapeutic agent in drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of N’-({[2-bromo-4-(propan-2-yl)phenoxy]acetyl}oxy)-4-nitrobenzenecarboximidamide involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the brominated phenoxy group can engage in various binding interactions. These interactions can modulate biological pathways and exert therapeutic effects. The exact molecular targets and pathways depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
- 2-bromo-4-(propan-2-yl)phenol
- 4-nitrobenzenecarboximidamide
- N-(2,2,6,6-tetramethylpiperidin-4-yl)acetamide
Uniqueness
N’-({[2-bromo-4-(propan-2-yl)phenoxy]acetyl}oxy)-4-nitrobenzenecarboximidamide is unique due to its combination of functional groups, which impart distinct chemical and biological properties
特性
IUPAC Name |
[(Z)-[amino-(4-nitrophenyl)methylidene]amino] 2-(2-bromo-4-propan-2-ylphenoxy)acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18BrN3O5/c1-11(2)13-5-8-16(15(19)9-13)26-10-17(23)27-21-18(20)12-3-6-14(7-4-12)22(24)25/h3-9,11H,10H2,1-2H3,(H2,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGEOJEVQMIGZLB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC(=C(C=C1)OCC(=O)ON=C(C2=CC=C(C=C2)[N+](=O)[O-])N)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C1=CC(=C(C=C1)OCC(=O)O/N=C(/C2=CC=C(C=C2)[N+](=O)[O-])\N)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18BrN3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![[(Z)-[amino-(4-iodophenyl)methylidene]amino] cyclohexanecarboxylate](/img/structure/B5736637.png)
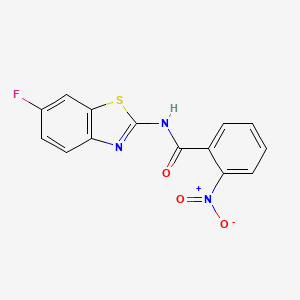

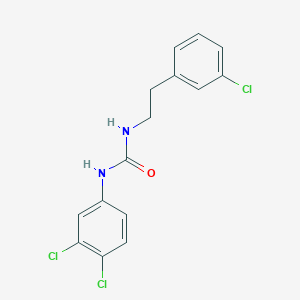
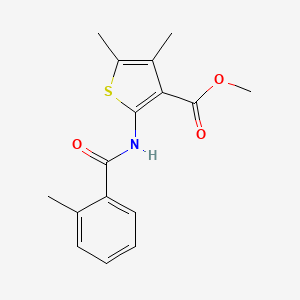
![N-ethyl-2-(4-methylphenyl)-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]acetamide](/img/structure/B5736667.png)
![N-[4-(butyrylamino)phenyl]-3-chlorobenzamide](/img/structure/B5736682.png)

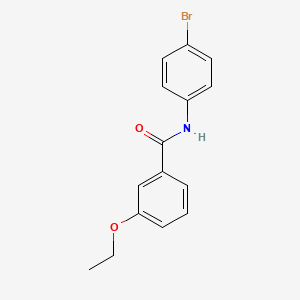
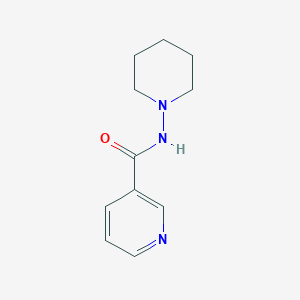
![5-ethyl-3-phenyl-7H-furo[3,2-g]chromen-7-one](/img/structure/B5736735.png)
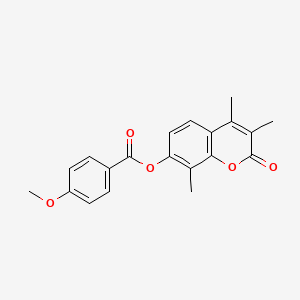
![2-(4-iodophenoxy)-N-[(E)-[(2E)-2-[[2-(4-iodophenoxy)acetyl]hydrazinylidene]ethylidene]amino]acetamide](/img/structure/B5736741.png)
![N-[(3-methylphenyl)methyl]-N-phenylbenzenesulfonamide](/img/structure/B5736742.png)
